molecular formula C19H14N4O B10963470 5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile

5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile

Cat. No.: B10963470
M. Wt: 314.3 g/mol
InChI Key: BGLKXSHHIPVEQN-UHFFFAOYSA-N
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Description

5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridin-6-yl cyanide is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxazolo-pyridine core, which is known for its stability and reactivity, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridin-6-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazolo-pyridine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridin-6-yl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridin-6-yl cyanide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism by which 5-amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridin-6-yl cyanide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridin-6-yl cyanide stands out due to its unique oxazolo-pyridine core, which provides distinct stability and reactivity compared to other heterocyclic compounds. This uniqueness makes it a valuable candidate for various applications in scientific research and industry .

Properties

Molecular Formula

C19H14N4O

Molecular Weight

314.3 g/mol

IUPAC Name

5-amino-2,7-diphenyl-4,7-dihydro-[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile

InChI

InChI=1S/C19H14N4O/c20-11-14-15(12-7-3-1-4-8-12)16-19(23-17(14)21)24-18(22-16)13-9-5-2-6-10-13/h1-10,15,23H,21H2

InChI Key

BGLKXSHHIPVEQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(NC3=C2N=C(O3)C4=CC=CC=C4)N)C#N

Origin of Product

United States

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